molecular formula C5H10N4O2S B1376113 4-methanesulfonyl-3-N-methyl-1H-pyrazole-3,5-diamine CAS No. 1408063-53-5

4-methanesulfonyl-3-N-methyl-1H-pyrazole-3,5-diamine

Cat. No. B1376113
CAS RN: 1408063-53-5
M. Wt: 190.23 g/mol
InChI Key: KGLIXRKUVQMCIF-UHFFFAOYSA-N
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Description

4-methanesulfonyl-3-N-methyl-1H-pyrazole-3,5-diamine, also known as 3-Methyl(4-methylsulfonylphenyl)pyrazole-5-amine, is a compound of interest in scientific research due to its potential applications in various fields. It has a molecular weight of 190.23 g/mol .


Synthesis Analysis

The synthesis of pyrazole compounds like 4-methanesulfonyl-3-N-methyl-1H-pyrazole-3,5-diamine can be achieved through various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system .


Molecular Structure Analysis

The molecular structure of 4-methanesulfonyl-3-N-methyl-1H-pyrazole-3,5-diamine is characterized by a 5-membered ring structure made up of two nitrogen atoms and three carbon atoms . The InChI code for this compound is 1S/C5H10N4O2S/c1-7-5-3 (12 (2,10)11)4 (6)8-9-5/h1-2H3, (H4,6,7,8,9) .


Chemical Reactions Analysis

Pyrazoles have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .


Physical And Chemical Properties Analysis

4-methanesulfonyl-3-N-methyl-1H-pyrazole-3,5-diamine is a powder that is stored at room temperature .

Scientific Research Applications

Bioanalytical Standards in Clinical Trials

4-methanesulfonyl-3-N-methyl-1H-pyrazole-3,5-diamine derivatives have been used in the synthesis of deuterated compounds such as PF-2413873 for serving as bioanalytical standards in clinical trials. The synthesis involves multiple steps, including base-catalyzed exchange and heating with deuterium oxide. The process underscores the sensitivity and selectivity of base-promoted exchange reactions in creating deuterated compounds with acceptable isotope ratios (Rozze & Fray, 2009).

Synthesis of Pyrazolo[5,1-c][1,2,4]triazine Derivatives

Coupling of certain pyrazole derivatives with methylene-active methyl phenacyl sulfones leads to the formation of new pyrazolo[5,1-c][1,2,4]triazine derivatives. These derivatives, formed via cyclization of intermediate compounds, exhibit unique reactivity, especially of the methanesulfonyl group on C3 of pyrazolo[5,1-c][1,2,4]triazines, towards different nucleophiles (Ledenyova et al., 2016).

Development of Heterocycles

The interaction of substituted ethyl 5-aminopyrazole-4-carboxylates with methanesulfonyl chloride leads to the synthesis of novel heterocycles like pyrazolo[3,4‐c][1,2]thiazin‐4(3H)‐one 2,2‐dioxides. This process involves several steps, including the removal of methanesulfonyl groups and treatment with sodium hydride (Coppo & Fawzi, 1997).

Nitric Oxide Donor Anti-inflammatory Agents

Certain 1-(4-methane(amino)sulfonylphenyl)-5-(4-substituted-aminomethylphenyl)-3-trifluoromethyl-1H-pyrazoles have been synthesized and evaluated as anti-inflammatory agents. These compounds have been shown to exhibit significant anti-inflammatory activity. However, the synthesis of hybrid nitric oxide donor derivatives of these compounds requires further investigation (Abdellatif et al., 2014).

Safety and Hazards

The safety information for 4-methanesulfonyl-3-N-methyl-1H-pyrazole-3,5-diamine indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

Given the wide range of applications of pyrazole compounds in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry , it is likely that 4-methanesulfonyl-3-N-methyl-1H-pyrazole-3,5-diamine will continue to be a subject of interest in various fields of research and industry.

properties

IUPAC Name

3-N-methyl-4-methylsulfonyl-1H-pyrazole-3,5-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N4O2S/c1-7-5-3(12(2,10)11)4(6)8-9-5/h1-2H3,(H4,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGLIXRKUVQMCIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NNC(=C1S(=O)(=O)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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